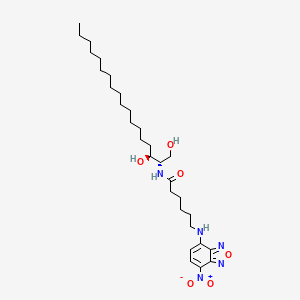

C6 NBD-L-threo-dihydrosphingosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H51N5O6 |

|---|---|

Molecular Weight |

577.8 g/mol |

IUPAC Name |

N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |

InChI |

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m0/s1 |

InChI Key |

GEZLBJRDZRUTOE-BDYUSTAISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to C6 NBD-L-threo-dihydrosphingosine: A Fluorescent Probe for Sphingolipid Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent sphingolipid analog, C6 NBD-L-threo-dihydrosphingosine, including its chemical properties, structure, and applications in cellular research. Detailed experimental protocols and a summary of its metabolic fate and potential signaling involvement are presented to facilitate its use in laboratory settings.

Core Compound Details: this compound

This compound is a fluorescently labeled analog of L-threo-dihydrosphingosine (also known as safingol), a stereoisomer of the natural D-erythro-dihydrosphingosine. The addition of the C6 NBD (6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl) group provides a fluorescent tag for visualizing and tracking the molecule within cellular systems.

Chemical Structure and Properties

Below is a summary of the key chemical identifiers and properties for this compound.

| Property | Value | Reference |

| CAS Number | 114301-98-3 | [1][2] |

| Molecular Formula | C₃₀H₅₁N₅O₆ | [1][2] |

| Molecular Weight | 577.76 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | >98% | [1][3] |

| SMILES | O=C(NC(CO)C(O)CCCCCCCCCCCCCCC)CCCCCNC1=CC=C(C2=NON=C21)N(=O)=O | [1] |

| InChI | InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m0/s1 | [1] |

| InChIKey | GEZLBJRDZRUTOE-BDYUSTAISA-N | [1] |

Metabolic Pathway and Cellular Localization

Studies on the metabolism of the parent compound, L-threo-dihydrosphingosine (safingol), have revealed that it is primarily metabolized through the sphingolipid biosynthetic pathway.[4] Unlike its natural D-erythro counterpart, the L-threo isomer is not desaturated to form ceramide.[4] Instead, it is N-acylated to form L-threo-dihydroceramide, which can then be further converted to dihydrosphingomyelin and dihydroglucosylceramide.[4]

The fluorescent C6 NBD tag allows for the visualization of these processes. Upon introduction to cells, this compound is expected to be metabolized and trafficked, with potential accumulation in the Golgi apparatus, a central hub for sphingolipid metabolism.

Potential Signaling Pathways

Dihydroceramides are increasingly recognized as bioactive molecules that can modulate various cellular signaling pathways, often distinct from those regulated by ceramides.[2][5] Accumulation of dihydroceramides has been linked to the induction of cellular stress responses, including endoplasmic reticulum (ER) stress and autophagy, as well as the regulation of cell growth and survival pathways.[2][3][5]

The experimental workflow to investigate the impact of this compound on these pathways would involve treating cells with the fluorescent analog and then assaying for markers of these signaling cascades.

Experimental Protocols

The following protocols are adapted from established methods for fluorescently labeled ceramides and can be applied to this compound for studying its cellular uptake, localization, and metabolism.

Protocol 1: Live-Cell Imaging of this compound

This protocol describes the preparation and use of a this compound-BSA complex for labeling live cells.

Materials:

-

This compound

-

Ethanol, absolute

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~466/536 nm)

Procedure:

-

Preparation of this compound-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of this compound in absolute ethanol. b. In a glass test tube, dispense 5 µL of the 1 mM stock solution. c. Evaporate the solvent under a stream of nitrogen gas, followed by vacuum for at least 30 minutes to form a thin lipid film. d. Redissolve the lipid film in 20 µL of absolute ethanol. e. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in 10 mL of HBSS/HEPES. f. While vortexing the BSA solution, inject the 20 µL of the ethanolic this compound solution. g. Store the resulting 5 µM this compound-BSA complex at -20°C for long-term storage or use immediately.

-

Cell Labeling: a. Grow cells to 60-80% confluency on glass-bottom dishes or coverslips. b. Wash the cells twice with pre-warmed (37°C) serum-free medium. c. Incubate the cells with the 5 µM this compound-BSA complex in serum-free medium for 30-60 minutes at 37°C. d. To observe initial uptake and localization, especially to the Golgi, a "pulse-chase" experiment can be performed: i. Incubate cells with the fluorescent lipid complex for 30 minutes at 4°C. ii. Wash the cells three times with ice-cold medium. iii. Add fresh, pre-warmed (37°C) complete medium and incubate for various "chase" periods (e.g., 15, 30, 60 minutes). e. Wash the cells three times with PBS.

-

Imaging: a. Mount the coverslips or place the dish on the fluorescence microscope. b. Image the cells using appropriate filter sets for NBD fluorescence.

Protocol 2: Extraction and Analysis of this compound and its Metabolites by HPLC

This protocol details the extraction of lipids from labeled cells and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Labeled cells from Protocol 1

-

Methanol

-

Chloroform

-

HPLC system with a fluorescence detector

-

C8 or C18 reverse-phase HPLC column

Procedure:

-

Lipid Extraction: a. After labeling, wash the cells twice with ice-cold PBS and aspirate all liquid. b. Add 1 mL of ice-cold methanol to the cell monolayer and scrape the cells. c. Transfer the cell suspension to a glass tube. d. Add 2 mL of chloroform and vortex thoroughly. e. Add 0.8 mL of water and vortex again to induce phase separation. f. Centrifuge at 1,000 x g for 10 minutes. g. Carefully collect the lower organic phase containing the lipids into a new glass tube. h. Dry the lipid extract under a stream of nitrogen gas.

-

HPLC Analysis: a. Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/water mixture). b. Inject the sample into the HPLC system. c. Separate the lipids using a C8 or C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., methanol/water). d. Detect the fluorescent lipids using a fluorescence detector set to the excitation and emission wavelengths of NBD. e. Quantify the different lipid species by integrating the peak areas and comparing them to standards if available.

References

- 1. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. air.unimi.it [air.unimi.it]

- 4. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

C6 NBD-L-threo-dihydrosphingosine synthesis and spectral properties

An In-Depth Technical Guide to C6 NBD-L-threo-dihydrosphingosine: Synthesis and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescently labeled analog of L-threo-dihydrosphingosine, also known as safingol. Safingol is the non-natural stereoisomer of the endogenous sphinganine and has been investigated as an antineoplastic agent due to its role in cell regulation and inhibition of protein kinase C.[1] The attachment of the nitrobenzoxadiazole (NBD) fluorophore via a six-carbon (C6) acyl chain allows for the visualization and tracking of this lipid within cellular systems. This guide provides a comprehensive overview of its synthesis, spectral characteristics, and the experimental protocols required for its use, making it a valuable tool for studying sphingolipid metabolism, transport, and signaling pathways.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the L-threo-dihydrosphingosine backbone, followed by N-acylation with the C6-NBD fluorescent fatty acid.

Part 1: Synthesis of L-threo-dihydrosphingosine (Safingol) Backbone

A practical and scalable synthesis route involves a non-stereoselective approach that yields a racemic mixture, which is then resolved to isolate the desired L-threo isomer.[1][2] The key steps are a Henry (nitroaldol) reaction, followed by catalytic hydrogenation and optical resolution.[1][2]

Caption: Synthesis workflow for this compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of dl-threo-2-Nitro-1,3-octadecanediol [1]

-

In a suitable flask, add 1-hexadecanal (2.96 mol), 2-nitroethanol (3.34 mol), and triethylamine (5 L).

-

Stir the mixture under a nitrogen atmosphere at room temperature for 48 hours.

-

Remove the triethylamine under reduced pressure.

-

Dissolve the residue in tert-butyl methyl ether and wash successively with 5% HCl.

-

Dry the organic layer over anhydrous Na2SO4 and remove the solvent under vacuum.

-

Recrystallize the crude product from an ether-pentane mixture to obtain pure dl-threo-2-nitro-1,3-octadecanediol.

Protocol 2: Hydrogenation to dl-threo-Dihydrosphingosine [1]

-

Dissolve the dl-threo-2-nitro-1,3-octadecanediol from the previous step in ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Perform hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate under reduced pressure to yield the racemic mixture of dl-threo-dihydrosphingosine.

Protocol 3: Optical Resolution and N-Acylation

-

Resolution: The resolution of the racemic mixture is achieved by fractional crystallization using a chiral acid, such as L-glutamic acid, to selectively precipitate the salt of the D-isomer, leaving the L-isomer enriched in the mother liquor.[1] The L-threo-dihydrosphingosine glutamate is then isolated and treated with a base (e.g., Na2CO3) to release the free amine.[2]

-

N-Acylation: The final step involves coupling the free amine of L-threo-dihydrosphingosine with 6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoic acid (C6-NBD-HA).

-

Activate the carboxylic acid of C6-NBD-HA using a standard coupling agent (e.g., EDC/NHS) in an appropriate aprotic solvent like DMF or chloroform.

-

Add L-threo-dihydrosphingosine to the activated ester solution.

-

Allow the reaction to proceed at room temperature until completion.

-

Purify the final product using silica gel column chromatography.

-

Spectral Properties

The fluorescence of this compound is conferred by the NBD group, a small, hydrophobic fluorophore sensitive to its environment.[3] Its spectral properties are consistent with other NBD-labeled lipids.

Data Presentation: Spectral Characteristics

| Property | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | ~466 - 467 nm | Methanol (MeOH) or Ethanol (EtOH) | [3][4][5] |

| Emission Maximum (λem) | ~536 - 538 nm | Methanol (MeOH) or Ethanol (EtOH) | [3][4][5] |

| Molar Extinction Coeff. (ε) | Data not available for specific compound. For NBD-X, typically ~22,000-25,000 M⁻¹cm⁻¹ at λex. | Varies with solvent. | [6] |

| Quantum Yield (ΦF) | Data not available for specific compound. Highly solvent-dependent. | Varies from low in aqueous media to high in nonpolar lipids. | [6][7] |

| Stokes Shift | ~70 nm | Calculated from λex and λem |

Experimental Protocol: Acquiring Spectral Data

-

Sample Preparation: Prepare a dilute stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or ethanol). Further dilute the stock solution to an appropriate concentration for fluorescence measurement (typically in the nanomolar to low micromolar range) to avoid inner filter effects.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (~538 nm).

-

Scan the excitation monochromator over a range (e.g., 350-520 nm).

-

The peak of the resulting spectrum is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (~467 nm).

-

Scan the emission monochromator over a range (e.g., 480-650 nm).

-

The peak of the resulting spectrum is the emission maximum (λem).

-

-

Quantum Yield & Molar Extinction: These parameters are typically determined relative to a known standard (e.g., fluorescein for quantum yield).[8] The molar extinction coefficient is determined using the Beer-Lambert law from absorbance measurements at λex.

Biological Applications and Metabolism

Despite its non-natural stereochemistry, safingol and its derivatives are recognized and metabolized by enzymes within the sphingolipid biosynthetic pathway.[9][10] this compound serves as a valuable probe to study these processes. It is cell-permeable and upon entering the cell, it is primarily N-acylated to form the corresponding C6 NBD-L-threo-dihydroceramide.[9][10] This fluorescent ceramide analog is known to accumulate in the Golgi apparatus, making the probe an effective stain for this organelle.[5][11] From the Golgi, it can be further metabolized into fluorescent dihydrosphingomyelin or glucosyl-dihydrosphingolipids.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorescent Sentinel: A Technical Guide to C6 NBD-L-threo-dihydrosphingosine as a Probe of Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of C6 NBD-L-threo-dihydrosphingosine, a fluorescently labeled sphingolipid analog. While direct literature on this specific molecule is sparse, its structural similarity to the widely studied C6-NBD-ceramide and its position as a metabolic precursor allow for a comprehensive understanding of its mechanism and utility as a fluorescent probe in cellular biology. This document will detail its core mechanism, summarize key quantitative data, provide established experimental protocols, and visualize the relevant biological and experimental workflows.

Core Mechanism of Action

This compound is a synthetic analog of dihydrosphingosine, a key intermediate in the de novo biosynthesis of sphingolipids.[1] It features a short C6 acyl chain and is tagged with a nitrobenzoxadiazole (NBD) fluorescent group. The NBD fluorophore is environmentally sensitive; its fluorescence is weak in aqueous environments but significantly increases in the nonpolar environment of cellular membranes.[2] This property makes it an excellent tool for visualizing lipid trafficking and metabolism within living cells.[3][4]

Upon introduction to cells, typically complexed with bovine serum albumin (BSA) to facilitate delivery, this compound is incorporated into cellular membranes.[5][6] As a dihydrosphingosine analog, it serves as a substrate for ceramide synthase, which acylates the sphingoid base to form C6-NBD-dihydroceramide.[7][8] Subsequently, dihydroceramide desaturase can introduce a double bond to form C6-NBD-ceramide. This fluorescent ceramide analog is then transported to the Golgi apparatus, a central hub for sphingolipid metabolism.[9][10][11]

Within the Golgi, C6-NBD-ceramide is further metabolized into fluorescent C6-NBD-sphingomyelin and C6-NBD-glucosylceramide by their respective synthases.[9][12] This metabolic conversion and subsequent "trapping" of the fluorescent products within the Golgi apparatus is the basis for its prominent use as a selective Golgi stain in both live and fixed cells.[2][13][14] The short-chain C6-NBD analogs are metabolically active and offer the advantage of studying lipid metabolic enzymes in their native membrane environment without the need for detergents.[15][16]

Quantitative Data

The photophysical and metabolic properties of NBD-labeled sphingolipids are crucial for their application. The following tables summarize key quantitative data, primarily derived from studies on the closely related and more extensively characterized C6-NBD-ceramide.

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~466 nm | [2][13] |

| Emission Maximum (Em) | ~536 nm | [2][13] |

| Molecular Weight | 575.74 g/mol | [17][18] |

| Stereochemistry | L-threo | [14][19] |

| Cellular Permeability | Yes | [13][14] |

Table 1: Physicochemical and Spectroscopic Properties of C6-NBD-L-threo-dihydrosphingosine and its Analogs.

| Parameter | Observation | Reference(s) |

| Metabolic Precursor | Substrate for ceramide synthase to form C6-NBD-dihydroceramide. | [7][8] |

| Golgi Apparatus Targeting | Metabolite (C6-NBD-ceramide) selectively accumulates in the Golgi apparatus. | [2][10][13] |

| Metabolic Conversion in Golgi | C6-NBD-ceramide is converted to C6-NBD-sphingomyelin and C6-NBD-glucosylceramide. | [9][12] |

| Inhibition of Ceramide Synthase | FTY720, an immunomodulatory molecule, acts as a competitive inhibitor of ceramide synthase, leading to an accumulation of dihydrosphingosine and its phosphorylated form. | [20] |

| Enzyme Kinetics (DPH-sphingosine) | While not NBD, DPH-sphingosine (another fluorescent analog) showed a Km of 220 µM and a Vmax of 0.81 nmol/mg·h for ceramide synthase. | [10] |

Table 2: Metabolic and Kinetic Parameters of Short-Chain Fluorescent Sphingolipid Precursors.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing C6-NBD-labeled sphingolipid precursors. These protocols are adapted from established methods for C6-NBD-ceramide and are applicable for studying the uptake and metabolism of this compound.

Preparation of C6-NBD-lipid–BSA Complexes

For effective delivery into cells, the fluorescent lipid is complexed with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

-

This compound (or other C6-NBD-lipid)

-

Chloroform:ethanol (19:1 v/v)

-

Absolute ethanol

-

Defatted BSA

-

Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

-

Small glass test tubes

-

Nitrogen gas source

-

Vacuum pump

-

Vortex mixer

-

50 mL plastic centrifuge tubes

Protocol:

-

Prepare a 1 mM stock solution of the C6-NBD-lipid in chloroform:ethanol (19:1 v/v).[2][6]

-

Dispense 50 µL of the stock solution into a small glass test tube.

-

Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to form a thin film.[2][6]

-

Redissolve the dried lipid in 200 µL of absolute ethanol.[2][6]

-

In a 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES.[2][6]

-

While vigorously vortexing the BSA solution, slowly inject the 200 µL of the ethanolic C6-NBD-lipid solution.[2][6]

-

The resulting solution will be a 5 µM C6-NBD-lipid/5 µM BSA complex. Store this complex in a plastic tube at -20°C, protected from light.[2]

Staining the Golgi Apparatus in Living Cells

This protocol allows for the visualization of the Golgi apparatus in real-time.

Materials:

-

Cells grown on glass coverslips

-

5 µM C6-NBD-lipid–BSA complex in HBSS/HEPES (prepared as above)

-

Appropriate cell culture medium

-

Fluorescence microscope

Protocol:

-

Rinse the cells grown on coverslips with an appropriate medium (e.g., HBSS/HEPES).[2]

-

Incubate the cells with the 5 µM C6-NBD-lipid–BSA complex in HBSS/HEPES for 30 minutes at 4°C. This allows the probe to label the plasma membrane.[2][6]

-

Wash the cells several times with ice-cold medium to remove excess probe.[2][6]

-

Incubate the cells in fresh, pre-warmed (37°C) culture medium for an additional 30 minutes. This allows for the internalization and transport of the probe to the Golgi apparatus.[2][6]

-

Wash the cells again with fresh medium and mount them for observation under a fluorescence microscope. Prominent labeling of the Golgi apparatus and weaker labeling of other intracellular membranes should be visible.[2]

Staining the Golgi Apparatus in Fixed Cells

This protocol is suitable for endpoint assays and co-localization studies with other fixed-cell markers.

Materials:

-

Cells grown on glass coverslips

-

Fixative solution (e.g., 0.5% glutaraldehyde in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)

-

5 µM C6-NBD-lipid–BSA complex in HBSS/HEPES

-

10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES

-

Fluorescence microscope

Protocol:

-

Rinse the cells with HBSS/HEPES and fix them for 5-10 minutes at room temperature.[2]

-

Wash the sample several times with ice-cold HBSS/HEPES.

-

Transfer the coverslips to an ice bath and incubate with the 5 µM C6-NBD-lipid–BSA complex for 30 minutes at 4°C.[2]

-

Rinse the cells with HBSS/HEPES and then incubate for 30-90 minutes at room temperature with either 10% fetal calf serum or 2 mg/mL BSA. This "back-exchange" step helps to remove the probe from the plasma membrane and enhances the Golgi staining.[2][13]

-

Wash the sample in fresh HBSS/HEPES, mount, and examine by fluorescence microscopy.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the use of this compound.

References

- 1. Ceramides and other sphingolipids as drivers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecopoeia.com [genecopoeia.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution and metabolism of fluorescent sphingosines and corresponding ceramides bearing the diphenylhexatrienyl (DPH) fluorophore in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. amsbio.com [amsbio.com]

- 15. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. larodan.com [larodan.com]

- 18. C6-NBD-ceramide, fluorescent sphingosine analog (CAS 86701-10-2) | Abcam [abcam.com]

- 19. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C6 NBD-L-threo-dihydrosphingosine and its Analogs in Sphingolipid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of fluorescent sphingolipid analogs, particularly focusing on the principles behind using molecules like C6 NBD-L-threo-dihydrosphingosine, C6-NBD-sphingosine, and C6-NBD-ceramide in cellular research. These tools are instrumental in dissecting the complex pathways of sphingolipid metabolism, transport, and signaling, which are implicated in a multitude of cellular processes including proliferation, apoptosis, and host-pathogen interactions.[1][2][3][4]

Core Principles: Fluorescent Analogs as Cellular Tracers

Sphingolipids are integral components of cellular membranes and key signaling molecules.[4] Studying their dynamic behavior within the cell is challenging due to their lipid nature, which precludes genetic tagging with fluorescent proteins.[5] Fluorescently labeled sphingolipid analogs, such as those tagged with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, serve as powerful tools to overcome this obstacle.[4][6]

This compound and its more commonly studied counterpart, C6-NBD-ceramide, are short-chain sphingolipid analogs. The NBD group provides fluorescence, allowing for real-time visualization of their trafficking and localization within the cell.[4][7] These analogs mimic natural sphingolipids and can be metabolized by endogenous enzymes, making them effective tracers for various metabolic and transport pathways.[4][8][9]

A primary application is as a vital stain for the Golgi apparatus, a central hub for sphingolipid metabolism.[7][10][11] After being incorporated into cells, these fluorescent analogs accumulate in the Golgi complex, where they are further metabolized.[7][12][13] This property allows researchers to study the structure and function of the Golgi and to track the subsequent transport of newly synthesized sphingolipids to other cellular destinations, such as the plasma membrane.[1][7]

Key Research Applications

-

Tracking Sphingolipid Metabolism: C6-NBD-ceramide is used as a precursor to monitor the synthesis of other sphingolipids like sphingomyelin and glucosylceramide within the Golgi apparatus.[7][12][13] By using techniques like HPLC, researchers can quantify the conversion of the fluorescent ceramide into its various metabolites, providing insights into the activity of key enzymes in the sphingolipid pathway.[12][13][14]

-

Investigating Intracellular Trafficking and Endocytosis: Fluorescent sphingolipid analogs are extensively used to elucidate the mechanisms of lipid transport, including endocytic pathways.[1][2][3] Researchers can visualize the internalization of these lipids from the plasma membrane and their subsequent sorting to different intracellular compartments.[1][3]

-

Studying Signal Transduction: The metabolism of sphingolipids generates bioactive molecules involved in signaling cascades. Fluorescent analogs help in understanding the spatial and temporal regulation of these signaling events at the plasma membrane and other cellular locations.[8][9]

-

Host-Pathogen Interaction Studies: The trafficking of these lipids can be observed in the context of intracellular pathogens. For instance, C6-NBD-ceramide has been used to demonstrate that parasites like Toxoplasma gondii utilize the host cell's lipid pathways for their own purposes.[7]

Quantitative Data

The following table summarizes key quantitative data related to the use of C6-NBD labeled sphingolipids.

| Parameter | Value | Source |

| NBD Excitation Maximum | ~466 nm | [10][11] |

| NBD Emission Maximum | ~536 nm | [10][11] |

| Typical Working Concentration for Cell Labeling | 5 µM | [10][15][16] |

| Purity | >98% | [17] |

| Molecular Weight (C30H49N5O6) | 575.74 g/mol | [11][17] |

Signaling and Metabolic Pathways

The metabolism of C6-NBD-ceramide in the Golgi apparatus is a key area of investigation. The following diagram illustrates the primary metabolic conversions that can be tracked using this fluorescent analog.

Experimental Protocols

Preparation of C6-NBD-Ceramide-BSA Complexes for Cellular Delivery

For effective delivery to live cells, C6-NBD-ceramide is typically complexed with bovine serum albumin (BSA).[10][15][16]

Materials:

-

C6-NBD-ceramide

-

Chloroform:Ethanol (19:1 v/v)

-

Absolute ethanol

-

Defatted Bovine Serum Albumin (BSA)

-

Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

Procedure:

-

Prepare a 1 mM stock solution of C6-NBD-ceramide in chloroform:ethanol (19:1 v/v).[10]

-

Aliquot 50 µL of the stock solution into a glass test tube.

-

Dry the lipid solution under a stream of nitrogen gas, followed by at least 1 hour under vacuum to form a thin lipid film.[10][16]

-

Redissolve the dried lipid film in 200 µL of absolute ethanol.[10][16]

-

In a separate 50 mL centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES to make a 0.34 mg/mL solution.[10][16]

-

While vigorously vortexing the BSA solution, inject the 200 µL of C6-NBD-ceramide in ethanol.[10][16]

-

The resulting solution is a 5 µM C6-NBD-ceramide and 5 µM BSA complex. Store at -20°C.[10]

Staining the Golgi Apparatus in Living Cells

Materials:

-

Cells grown on glass coverslips

-

5 µM C6-NBD-ceramide-BSA complex in HBSS/HEPES

-

Ice-cold and 37°C cell culture medium

-

Fluorescence microscope

Procedure:

-

Rinse the cells on coverslips with an appropriate medium (e.g., HBSS/HEPES).[10][16]

-

Incubate the cells with the 5 µM C6-NBD-ceramide-BSA complex for 30 minutes at 4°C.[10][16] This allows the fluorescent lipid to insert into the plasma membrane without significant internalization.

-

Wash the cells several times with ice-cold medium to remove excess unbound probe.[10][16]

-

Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for internalization and transport to the Golgi apparatus.[10][16]

-

Wash the cells with fresh medium and mount them for observation under a fluorescence microscope.[10][16]

HPLC-Based Analysis of C6-NBD-Ceramide Metabolism

This protocol allows for the quantification of C6-NBD-ceramide metabolites.[12][14]

Materials:

-

Cells cultured in appropriate dishes

-

C6-NBD-ceramide-BSA complex

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

HPLC system with a fluorescence detector

-

Appropriate HPLC column (e.g., C8SR) and mobile phase (e.g., methanol/water)

Procedure:

-

Label cells with the C6-NBD-ceramide-BSA complex for a defined period (e.g., 1 hour).[14]

-

After incubation, wash the cells and perform lipid extraction using a suitable solvent system.

-

Dry the lipid extract and resuspend it in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the different fluorescent lipid species based on their retention times.

-

Quantify the amount of each metabolite by measuring the peak area of its fluorescent signal and comparing it to standards.[14]

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for studying sphingolipid metabolism using C6-NBD-ceramide.

References

- 1. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genecopoeia.com [genecopoeia.com]

- 11. biotium.com [biotium.com]

- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. larodan.com [larodan.com]

A Technical Guide to Fluorescent Analogs of Dihydrosphingosine in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosphingosine (also known as sphinganine) is a critical intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids that are not only essential structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes. The study of dihydrosphingosine's metabolism and trafficking is crucial for understanding cell fate decisions, including proliferation, apoptosis, and autophagy. Fluorescent analogs of dihydrosphingosine have emerged as indispensable tools for visualizing and quantifying the dynamics of these processes in living cells. This guide provides an in-depth overview of the application of these probes, focusing on their signaling context, quantitative properties, and detailed experimental protocols.

Signaling Pathways Involving Dihydrosphingosine

Dihydrosphingosine is synthesized in the endoplasmic reticulum and serves as the backbone for the synthesis of dihydroceramides, which are subsequently desaturated to form ceramides. Both dihydrosphingosine and its phosphorylated metabolite, dihydrosphingosine-1-phosphate (DHS1P), are bioactive molecules. Fluorescent analogs, typically labeled with nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY) fluorophores, are incorporated into this pathway, allowing for the direct observation of their metabolism and transport.

De Novo Sphingolipid Biosynthesis

The diagram below illustrates the initial steps of the de novo sphingolipid biosynthesis pathway, highlighting the central position of dihydrosphingosine and the point of incorporation for its fluorescent analogs.

The Role of C6 NBD-L-threo-dihydrosphingosine in Ceramide Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are central bioactive lipids involved in a myriad of cellular processes, from structural membrane integrity to the regulation of signaling pathways in cell stress, proliferation, and apoptosis. The study of these intricate pathways necessitates sophisticated tools to track and quantify ceramide metabolism and localization. C6 NBD-L-threo-dihydrosphingosine, a fluorescently labeled, non-natural stereoisomer of a ceramide precursor, has emerged as a valuable probe in this field. This technical guide provides a comprehensive overview of its application in ceramide metabolism research, detailing its biochemical basis, experimental protocols, and data interpretation. We present quantitative data on related compounds to offer a comparative context, alongside detailed methodologies and visual representations of key pathways and workflows to empower researchers in their experimental design and analysis.

Introduction: The Significance of Ceramide and its Fluorescent Analogs

Ceramides, composed of a sphingoid base N-acylated with a fatty acid, are pivotal players in cellular signaling.[1][2] Their levels are tightly regulated through a complex network of synthesis, degradation, and transport pathways. Dysregulation of ceramide metabolism is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[2][3]

To dissect the complexities of ceramide biology, researchers rely on molecular probes that can mimic the behavior of endogenous lipids. Fluorescent ceramide analogs, such as those labeled with 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), offer a powerful means to visualize and quantify lipid trafficking and enzymatic activity in living and fixed cells.[4][5][6] The C6 NBD moiety provides favorable spectral properties for fluorescence microscopy and analysis.[7]

This compound is a particularly interesting tool due to its stereochemistry. The naturally occurring sphingolipids in mammals possess the D-erythro configuration.[1] The L-threo isomer, while not naturally abundant, can be metabolized by certain enzymes in the sphingolipid pathway, offering a unique opportunity to probe enzyme stereospecificity and potentially uncover novel regulatory mechanisms.[1][8][9] This guide will delve into the specific applications of this L-threo isomer in elucidating the intricacies of ceramide metabolism.

Biochemical Basis: Metabolism of this compound

This compound serves as a substrate for ceramide synthases (CerS), the key enzymes responsible for the N-acylation of sphingoid bases.[1][8] Upon entering the cell, it is transported to the endoplasmic reticulum (ER), the primary site of de novo ceramide synthesis.

The metabolic fate of this compound can be summarized as follows:

-

N-acylation: Ceramide synthases catalyze the transfer of a fatty acyl-CoA to the amino group of this compound, forming C6 NBD-L-threo-dihydroceramide.[8] Studies on the unlabeled L-threo-dihydrosphingosine (safingol) have shown that this acylation is less sensitive to the inhibitor fumonisin B1 compared to the acylation of the natural D-erythro isomer.[8]

-

Desaturation: The resulting L-threo-dihydroceramide is a poor substrate for dihydroceramide desaturase, the enzyme that introduces a double bond to form ceramide.[8] This leads to an accumulation of the dihydroceramide species.

-

Further Metabolism: A significant portion of the C6 NBD-L-threo-dihydroceramide is further metabolized to C6 NBD-L-threo-dihydrosphingomyelin by sphingomyelin synthase in the Golgi apparatus.[8][9] A smaller fraction may be glucosylated.[8]

This distinct metabolic profile, particularly the accumulation of the dihydro- species, makes this compound a useful tool to study CerS activity and the subsequent steps in sphingolipid synthesis, while minimizing the complexities arising from rapid conversion to ceramide and other downstream metabolites.

Metabolic fate of this compound.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) of Ceramide Synthases for Sphinganine

| Ceramide Synthase Isoform | Km for Sphinganine (µM) | Reference |

| CerS2 | 4.8 | [1] |

| CerS3 | 1.7 | [1] |

| CerS4 | ~2 | [3] |

| CerS5 | 1.8 ± 0.4 | [1] |

| CerS6 | 2.0 ± 0.6 | [1] |

Data obtained from studies using microsomes from HEK293 cells overexpressing the respective CerS isoforms.

Table 2: Comparison of Km Values for NBD-sphinganine and Unlabeled Sphinganine

| Fatty Acyl-CoA Substrate | Km for NBD-sphinganine (µM) | Km for Sphinganine (µM) | Reference |

| C16:0-CoA | 3.61 ± 1.86 | 3.05 ± 0.81 | [10] |

| C24:1-CoA | Not specified | Not specified | [10] |

This data indicates that NBD-sphinganine is a good substrate for ceramide synthases with a similar affinity to the natural substrate.[10]

Table 3: Inhibitory Effects of Compounds on Ceramide Metabolism

| Inhibitor | Target Enzyme | Concentration | Effect on NBD-Metabolite Levels | Reference |

| Fumonisin B1 | Ceramide Synthase | - | N-acylation of L-threo-dihydrosphingosine is less sensitive than D-erythro-dihydrosphingosine. | [8] |

| PDMP | Glucosylceramide Synthase (GCS) | 0-20 µM | Dose-dependent decrease in NBD-Hexosylceramide. Also shows inhibition of Ceramide Kinase (CERK). | [4] |

| Fenretinide (4HPR) | Dihydroceramide Desaturase (DES1) | 0-20 µM | Dose-dependent decrease in NBD-Ceramide-1-Phosphate, indicating CERK inhibition. | [4] |

| NVP-231 | Ceramide Kinase (CERK) | 0-5 µM | Potent, dose-dependent inhibition of NBD-Ceramide-1-Phosphate formation (IC50 < 10 nM). | [4] |

Inhibitor studies were performed in MCF7 cells treated with inhibitors for 4 hours, followed by 1µM NBD-C6-Ceramide for 1 hour, with metabolites analyzed by HPLC.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound and related compounds in cell-based assays.

Preparation of NBD-sphingolipid-BSA Complex

For efficient delivery to cells in an aqueous culture medium, lipophilic NBD-sphingolipids should be complexed with fatty acid-free bovine serum albumin (BSA).[5][6]

Materials:

-

This compound

-

Ethanol (absolute)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

-

Glass test tubes

-

Nitrogen gas source or vacuum desiccator

-

Vortex mixer

Procedure:

-

Prepare NBD-sphingolipid Stock Solution: Prepare a 1 mM stock solution in absolute ethanol.

-

Aliquot and Dry: In a glass test tube, dispense the desired amount of the stock solution. Dry the solvent under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film.

-

Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in sterile PBS at a concentration of 0.34 mg/mL (~5 µM).

-

Complex Formation: Add the BSA solution to the dried lipid film. Vortex vigorously for 2-3 minutes to facilitate complexation. The final concentration of the NBD-sphingolipid-BSA complex will depend on the initial amount of lipid and the volume of BSA solution.

Live-Cell Labeling and Imaging

This protocol is designed for visualizing the uptake and subcellular localization of this compound and its metabolites in live cells.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

NBD-sphingolipid-BSA complex (from Protocol 4.1)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Fluorescence microscope with appropriate filter sets (Excitation ~466 nm, Emission ~536 nm for NBD)[7]

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-80%).

-

Labeling:

-

Chase (for trafficking studies):

-

Wash cells three times with ice-cold buffer to remove unbound probe.

-

Add pre-warmed (37°C) complete culture medium and incubate for the desired chase period (e.g., 30-60 minutes) to allow for internalization and metabolic conversion.[4]

-

-

Imaging:

-

Wash cells with fresh, pre-warmed imaging medium.

-

Immediately image the cells using a fluorescence microscope.

-

Workflow for live-cell imaging of NBD-sphingolipids.

Fixed-Cell Labeling and Imaging

Fixing cells after labeling allows for immunofluorescence co-localization studies.

Materials:

-

Labeled cells (from Protocol 4.2, before the final wash)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 or 0.1% Saponin in PBS)

-

Antifade mounting medium

Procedure:

-

Fixation: After the chase period, wash cells with ice-cold PBS and immediately fix with 4% PFA for 15-20 minutes at room temperature.[5]

-

Washing: Wash cells three times with PBS.

-

Permeabilization (Optional): For intracellular antibody staining, permeabilize cells with 0.1% Saponin in PBS for 5-10 minutes. Saponin is a milder permeabilizing agent that is less likely to extract lipids.[5]

-

Immunostaining (if applicable): Proceed with standard immunofluorescence protocols.

-

Mounting: Mount coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize using a fluorescence microscope.

Lipid Extraction and Analysis by TLC/HPLC

For quantitative analysis of the metabolic products of this compound.

Materials:

-

Labeled cells

-

Solvents for extraction (e.g., chloroform, methanol)

-

TLC plates (Silica Gel G60) and developing chamber

-

TLC solvent system (e.g., chloroform/methanol/15 mM CaCl2 (65:35:8 v/v/v))[11]

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest labeled cells and perform a lipid extraction using a method such as the Bligh-Dyer procedure.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extract onto a TLC plate.

-

Develop the plate in an appropriate solvent system to separate the different NBD-labeled sphingolipids.

-

Visualize the separated lipids under UV light.[11]

-

-

High-Performance Liquid Chromatography (HPLC):

Ceramide Signaling Pathways

Ceramide is a key signaling molecule that can be generated through multiple pathways and subsequently activates a variety of downstream effectors, leading to cellular responses such as apoptosis and inflammation.[13][14][15]

Overview of ceramide-mediated signaling.

Conclusion

This compound is a valuable tool for investigating the complex world of ceramide metabolism. Its unique stereochemistry and fluorescent properties allow for the specific probing of ceramide synthase activity and the subsequent metabolic fate of a non-natural dihydroceramide analog. By providing detailed protocols and contextual quantitative data, this guide aims to equip researchers with the knowledge to effectively utilize this and related fluorescent probes in their studies. Further research to determine the specific kinetic parameters of this compound with individual ceramide synthase isoforms will undoubtedly enhance its utility and provide deeper insights into the stereospecificity of these crucial enzymes. The continued development and application of such sophisticated molecular tools will be instrumental in unraveling the intricate roles of ceramides in health and disease, paving the way for novel therapeutic strategies.

References

- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide: A Common Pathway for Atherosclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Stereochemistry of L-threo-dihydrosphingosine Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the stereochemistry of L-threo-dihydrosphingosine analogs, providing a comprehensive resource for researchers in the field of sphingolipid biochemistry and drug development. This document outlines the critical role of stereoisomerism in the biological activity of these compounds, with a particular focus on their function as potent enzyme inhibitors. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are provided to facilitate a deeper understanding and further investigation of these promising therapeutic agents.

Introduction: The Significance of Stereochemistry in Sphingolipid Function

Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes. Beyond their structural role, sphingolipids and their metabolites are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The biological activity of these molecules is profoundly influenced by their stereochemistry. The naturally occurring sphingoid bases in mammals, such as sphingosine, possess the D-erythro configuration. In contrast, synthetic analogs with the L-threo stereochemistry, such as L-threo-dihydrosphingosine (also known as Safingol), often exhibit potent and specific inhibitory effects on key enzymes in sphingolipid signaling pathways, making them valuable tools for research and potential therapeutic candidates.

L-threo-dihydrosphingosine is a well-characterized inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase (SphK), two crucial enzymes in cellular signal transduction. By inhibiting these enzymes, L-threo-dihydrosphingosine and its analogs can modulate cellular processes implicated in diseases such as cancer. This guide will explore the synthesis, biological activity, and mechanisms of action of these compounds, providing the necessary technical details for their study and application.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of L-threo-dihydrosphingosine and its analogs is a key parameter in their evaluation as potential drug candidates. The following table summarizes the available quantitative data on their inhibitory activities against key enzymes.

| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |

| L-threo-Dihydrosphingosine (Safingol) | Protein Kinase C (PKC) | Mixed Micelle Assay | 40 µM | |

| L-threo-Dihydrosphingosine (Safingol) | Sphingosine Kinase (SphK) | Not Specified | Potent Inhibitor | |

| DL-threo-Dihydrosphingosine | Sphingosine Kinase | Not Specified | K_i = 3 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-threo-dihydrosphingosine analogs.

Stereoselective Synthesis of L-threo-dihydrosphingosine

The stereoselective synthesis of L-threo-dihydrosphingosine is crucial for obtaining pure enantiomers for biological testing. A common synthetic route starts from the readily available chiral precursor, L-serine. While a complete, step-by-step protocol is detailed in specialized organic synthesis literature, the key strategic steps are outlined below. This provides a framework for researchers to adapt and optimize the synthesis in their own laboratories. Further details can be found in publications focusing on sphingolipid synthesis.

Synthetic Strategy Overview:

-

Protection of L-serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions.

-

Chain Elongation: The protected L-serine is coupled with a long-chain fatty aldehyde or a related electrophile to introduce the C18 backbone of dihydrosphingosine. This step is critical for establishing the correct stereochemistry at the newly formed chiral center.

-

Reduction of Ketone: The resulting keto-intermediate is stereoselectively reduced to a hydroxyl group, yielding the threo diastereomer.

-

Deprotection: The protecting groups are removed to yield L-threo-dihydrosphingosine.

Protein Kinase C (PKC) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of L-threo-dihydrosphingosine analogs against PKC using a radiometric assay.

Materials:

-

Purified recombinant PKC isoforms

-

L-threo-dihydrosphingosine analog (test compound)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG)

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles: Prepare mixed micelles or vesicles containing PS and DAG.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, PKC enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add the PKC substrate peptide and [γ-³²P]ATP to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Spotting and Washing: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Sphingosine Kinase (SphK) Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of L-threo-dihydrosphingosine analogs on SphK activity using a radiometric assay.

Materials:

-

Recombinant human SphK1 or SphK2

-

L-threo-dihydrosphingosine analog (test compound)

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP

-

SphK reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., chloroform/methanol, 2:1 v/v)

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

TLC developing solvent (e.g., 1-butanol/acetic acid/water)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the SphK reaction buffer, SphK enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add D-erythro-sphingosine and [γ-³²P]ATP to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Lipid Extraction: Stop the reaction by adding the stop solution. Extract the lipids using an organic solvent.

-

TLC Separation: Spot the extracted lipid phase onto a TLC plate and develop the chromatogram using the developing solvent to separate sphingosine-1-phosphate from sphingosine and ATP.

-

Visualization and Quantification: Visualize the radiolabeled sphingosine-1-phosphate using a phosphorimager or autoradiography. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value as described for the PKC inhibition assay.

Analytical Separation of Stereoisomers

The separation and analysis of stereoisomers are critical for quality control and for understanding the biological activity of a specific enantiomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for this purpose.

Materials:

-

HPLC system with a UV or mass spectrometric detector

-

Chiral stationary phase column (e.g., polysaccharide-based column)

-

Mobile phase (e.g., a mixture of hexane and isopropanol)

-

Dihydrosphingosine analog sample

Procedure:

-

Sample Preparation: Dissolve the dihydrosphingosine analog sample in a suitable solvent. Derivatization of the amino group (e.g., with a UV-active or fluorescent tag) may be necessary for sensitive detection.

-

HPLC Analysis: Inject the sample onto the chiral HPLC column.

-

Elution: Elute the stereoisomers with the mobile phase under isocratic or gradient conditions.

-

Detection: Detect the separated stereoisomers using a UV or mass spectrometric detector.

-

Data Analysis: The different stereoisomers will have distinct retention times, allowing for their identification and quantification.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of L-threo-dihydrosphingosine analogs.

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.

An In-depth Technical Guide to the Physical Properties of NBD-Labeled Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled sphingolipids, which are invaluable fluorescent probes for studying lipid trafficking, metabolism, and membrane dynamics. Understanding their physical characteristics is crucial for accurate experimental design and data interpretation.

Introduction to NBD-Labeled Sphingolipids

Sphingolipids are essential structural components of cellular membranes and serve as critical signaling molecules in processes like apoptosis, cell differentiation, and inflammation. To visualize their dynamic behavior, researchers utilize sphingolipid analogs tagged with fluorophores. NBD-labeled sphingolipids, such as NBD C6-ceramide and NBD-sphingomyelin, mimic their endogenous counterparts, allowing for real-time tracking of their metabolic pathways and localization.[1]

The NBD fluorophore is small and environmentally sensitive, meaning its fluorescence properties change with the polarity of its surroundings.[2] This feature can be leveraged to study the lipid's association with different cellular membranes and proteins.[2]

Core Physical and Photophysical Properties

The utility of NBD-labeled sphingolipids is rooted in their distinct photophysical and chemical characteristics. These properties dictate their behavior in biological systems and their detection by fluorescence-based techniques.

The excitation and emission maxima of the NBD group are crucial for designing fluorescence microscopy and spectroscopy experiments. While slightly solvent-dependent, the typical spectral properties are summarized below.

Table 1: Spectral Properties of Common NBD-Labeled Sphingolipids

| Property | Value | References |

| Excitation Maximum (λex) | ~466 nm | [2][3][4] |

| Emission Maximum (λem) | ~536 nm | [2][3][4] |

| Molar Extinction Coefficient (ε) | ~20,000-25,000 M⁻¹cm⁻¹ (Varies by solvent) | [2] |

| Quantum Yield (Φ) | Highly solvent-dependent; low in aqueous environments | [2] |

| Fluorescence Lifetime (τ) | Sensitive to the local environment and membrane orientation | [2] |

The NBD dye is weakly fluorescent in water but its fluorescence increases significantly in nonpolar environments like lipid membranes.[4]

The short-chain (e.g., C6) NBD-labeled sphingolipids are designed to be membrane-permeable and metabolically active.[3][5] However, their biophysical properties can differ from their natural long-chain counterparts.[6][5]

-

Aqueous Transfer and Back-Exchange: A key advantage of NBD-labeled sphingolipids is their relatively high rate of transfer through aqueous phases. This facilitates their delivery to cells and allows for "back-exchange" experiments, where the probe in the outer leaflet of the plasma membrane can be removed by incubation with defatted bovine serum albumin (BSA). This technique is essential for quantifying lipid internalization.[6]

-

Metabolism: NBD-C6-ceramide is readily taken up by cells and concentrates in the Golgi apparatus, where it is metabolized into NBD-sphingomyelin and NBD-glucosylceramide.[3][7] This metabolic conversion allows for the study of enzymes like sphingomyelin synthase and glucosylceramide synthase in their native membrane environment without detergents.[7]

-

Transmembrane Movement (Flip-Flop): Short-chain fluorescent analogs can exhibit different translocation kinetics compared to endogenous lipids. For instance, the transport of C6-NBD-sphingomyelin to the cell surface can be mediated by multidrug resistance transporters, especially when vesicular traffic is blocked.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used NBD-labeled sphingolipids, compiled from various sources.

Table 2: Properties of NBD C6-Ceramide

| Property | Value/Observation | Application Context | References |

| Formula | C₃₀H₄₉N₅O₆ | - | [9] |

| Molecular Weight | 575.7 g/mol | - | [9] |

| Excitation/Emission | ~466 / 536 nm | Fluorescence Microscopy, Spectroscopy | [3][4] |

| Cellular Localization | Primarily Golgi apparatus | Marker for Golgi complex | [6][3][10] |

| Metabolism | Converted to NBD-sphingomyelin and NBD-glucosylceramide | Studying sphingolipid transport and metabolism | [3][7] |

| Solubility | Soluble in DMF, DMSO, Ethanol | Stock solution preparation | [9] |

Table 3: Properties of C6-NBD-Sphingomyelin (C6-NBD-SM)

| Property | Value/Observation | Application Context | References |

| Metabolism | Substrate for neutral sphingomyelinase (N-SMase) in the plasma membrane | Studying signal transduction pathways | [5][11] |

| Transport | Can be translocated across the plasma membrane by P-glycoprotein | Investigating non-vesicular lipid transport | [8] |

| Degradation | Subject to extensive degradation in the plasma membrane, which is cell-type dependent | Assessing N-SMase activity | [5][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments involving NBD-labeled sphingolipids.

This protocol is a standard method for visualizing the Golgi apparatus.[12]

-

Preparation of NBD C6-Ceramide/BSA Complex (5 µM Working Solution):

-

Prepare a 1 mM stock solution of NBD C6-Ceramide in an appropriate solvent like chloroform:ethanol (19:1 v/v).[4]

-

Dispense a small volume (e.g., 50 µL) into a glass tube, dry under nitrogen, and then under vacuum for at least 1 hour.[4]

-

Redissolve the dried lipid in absolute ethanol.[4]

-

Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution (e.g., HBSS with 10 mM HEPES, pH 7.4).[4]

-

While vortexing the BSA solution, inject the ethanolic NBD C6-Ceramide solution to form the complex.[4] Store at -20°C.

-

-

Cell Labeling:

-

Grow cells to the desired confluency on glass-bottom dishes or coverslips.

-

Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[4]

-

Incubate the cells with the 5 µM NBD C6-Ceramide/BSA complex solution for 30 minutes at 4°C.[4][12]

-

Incubate in fresh, pre-warmed medium at 37°C for a further 30 minutes to allow for transport to the Golgi.[4][12]

-

-

Imaging:

-

Wash the cells with fresh, pre-warmed medium or a suitable imaging buffer.

-

Observe using a fluorescence microscope with appropriate filter sets (e.g., excitation ~466 nm, emission ~536 nm). Prominent labeling of the Golgi apparatus should be visible.[4]

-

This protocol is used to differentiate between surface-localized and internalized lipids.[12][13]

-

Cell Preparation and Labeling:

-

Prepare cells on coverslips as described above.

-

Prepare the NBD-lipid suspension in a suitable buffer (e.g., Tris-Buffered Saline Solution - TBSS).[12]

-

(Optional) To inhibit phospholipase activity that can cleave the NBD moiety, pre-incubate cells with inhibitors (e.g., PMSF) for 10 minutes.[14][15]

-

Add the NBD-lipid suspension to the cells and incubate for up to 60 minutes at 20°C to allow for internalization.[12][14]

-

-

Imaging and Back-Exchange:

-

Wash the cells with buffer and image using a confocal microscope to visualize total cellular uptake (plasma membrane and internalized).[12]

-

To visualize only the internalized lipid, perform a "back-exchange" by incubating the cells with a solution of fatty acid-free BSA (e.g., 5% w/v) in buffer. This removes the probe from the outer leaflet of the plasma membrane.[12]

-

Image the cells again to visualize the remaining intracellular fluorescence.

-

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.[16][17][18]

-

Sample Preparation: Label cells or giant unilamellar vesicles (GUVs) with the NBD-sphingolipid of interest as described in previous protocols.

-

Microscopy Setup: Use a confocal laser scanning microscope equipped for FRAP experiments.

-

Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) to establish the initial fluorescence intensity.

-

Photobleaching: Use a high-intensity laser beam to photobleach a defined area within the ROI.

-

Post-Bleach Imaging: Acquire a time-lapse series of images of the ROI at a lower laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

-

Data Analysis: Measure the fluorescence intensity in the bleached region over time. Fit the recovery curve to an appropriate model to calculate the mobile fraction and the diffusion coefficient (D).[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of sphingolipids requires clear diagrams of both the biological pathways and the experimental procedures used to study them.

The sphingomyelin pathway is a key signal transduction system.[20] Sphingomyelin in the plasma membrane is hydrolyzed by sphingomyelinase (SMase) to produce ceramide, a potent second messenger that can induce apoptosis and regulate cell differentiation.[21][22][23] Ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a survival factor.[22][24] NBD-labeled sphingolipids are used to trace these metabolic conversions.

Caption: The Sphingomyelin Cycle showing key metabolic conversions.

The following diagram illustrates a typical workflow for studying the internalization and subsequent metabolic trafficking of NBD-Ceramide in cultured cells.

Caption: Workflow for NBD-Ceramide labeling of the Golgi apparatus.

The interpretation of data from NBD-labeled sphingolipids depends on understanding the relationship between the probe's structure, its environment, and its observed properties.

Caption: Factors influencing the behavior of NBD-sphingolipid probes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genecopoeia.com [genecopoeia.com]

- 5. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport of sphingomyelin to the cell surface is inhibited by brefeldin A and in mitosis, where C6-NBD-sphingomyelin is translocated across the plasma membrane by a multidrug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

- 15. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The sphingomyelin-signaling pathway in skeletal muscles and its role in regulation of glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 23. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 24. cusabio.com [cusabio.com]

The Dance of Light and Life: A Technical Guide to Short-Chain Fluorescent Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of cellular life, sphingolipids are not merely structural wallflowers but dynamic performers, orchestrating critical signaling pathways that govern cell fate, communication, and membrane organization. Understanding their complex choreography has been profoundly advanced by the development of short-chain fluorescent sphingolipid analogs. These molecular probes, adorned with fluorescent reporters, allow for the real-time visualization of lipid trafficking, metabolism, and interactions within the living cell, offering a luminous window into processes fundamental to health and disease. This in-depth guide provides a technical overview of the biological activity of these powerful research tools, complete with quantitative data, detailed experimental protocols, and visualizations of their cellular journeys.

Core Concepts: Mimicking Nature with a Fluorescent Twist

Short-chain fluorescent sphingolipids are synthetic analogs of natural sphingolipids, where a long acyl chain is replaced by a shorter one, and a fluorophore is typically attached to this shortened chain. This design offers a crucial advantage: the shorter acyl chain enhances their water solubility and facilitates their insertion into cellular membranes from the external medium.[1][2] Once inside the cell, these fluorescent mimics are recognized by the cellular machinery and participate in the metabolic and signaling pathways of their natural counterparts.[3]

The choice of fluorophore is critical and significantly influences the experimental application. The two most common fluorescent tags are Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY) .

-

NBD-labeled sphingolipids , such as NBD-sphingosine, are valued for their environmental sensitivity; their fluorescence properties change with the polarity of their surroundings, which can be exploited to study their association with different membranes and proteins.[4] They also exhibit a higher rate of transfer through aqueous phases.[1]

-

BODIPY-labeled sphingolipids generally offer greater fluorescence output and photostability compared to NBD.[5] A key feature of some BODIPY analogs is their concentration-dependent fluorescence shift from green to red, enabling ratiometric imaging to estimate local lipid concentrations, particularly in structures like the Golgi apparatus.[5][6]

Quantitative Data: A Comparative Look at Fluorescent Probes

The selection of a fluorescent sphingolipid analog is dictated by its specific photophysical properties and how they align with the experimental goals. The following tables summarize key quantitative data for the most commonly used fluorophores attached to short-chain sphingolipids.

| Property | NBD (7-nitrobenz-2-oxa-1,3-diazol) | BODIPY FL |

| Excitation Maximum (λex) | ~466 nm[4] | ~505 nm[5][7] |

| Emission Maximum (λem) | ~536 nm[4] | ~511 nm[5][7] |

| Molar Extinction Coefficient (ε) | 20,000-25,000 M⁻¹cm⁻¹ (for NBD derivatives)[4] | High (contributes to greater fluorescence output) |

| Quantum Yield (Φ) | Highly solvent-dependent; generally lower. (e.g., 0.04 for NBD-NHMe in water)[4] | High |

| Photostability | Sensitive to the cellular environment; can be weak in cholesterol-deficient cells.[1] | Significantly more photostable than NBD.[6] |

| Environmental Sensitivity | Fluorescence is sensitive to the polarity of the environment.[1] | Spectral properties of some analogs (e.g., C₅-BODIPY) are not sensitive to pH, membrane potential, or curvature.[1][5] |

| Special Properties | Higher rate of aqueous transfer and back-exchange.[1] | Concentration-dependent emission shift from green to red (excimer formation), allowing for ratiometric imaging.[6] |

Key Biological Activities and Applications

Short-chain fluorescent sphingolipids have become indispensable tools for investigating a wide array of cellular processes.

Visualizing Lipid Trafficking and Metabolism

These analogs allow for the direct observation of sphingolipid transport through the endocytic and secretory pathways.[8] For example, fluorescently labeled ceramides are synthesized in the endoplasmic reticulum and transported to the Golgi apparatus, where they are converted into more complex sphingolipids like sphingomyelin (SM) and glucosylceramides (GlcCer).[3] This trafficking can be visualized in real-time using fluorescence microscopy.

Caption: Integration of a fluorescent sphingosine analog into the cellular sphingolipid metabolic pathway.

Probing Membrane Microdomains: Lipid Rafts

Sphingolipids, along with cholesterol, are key components of specialized membrane microdomains known as lipid rafts.[9][10] These domains function as platforms for signal transduction. Fluorescent sphingolipid analogs that faithfully partition into these liquid-ordered (Lo) phases have been developed to study the dynamics of these structures.[11] For instance, newly synthesized fluorescent sphingomyelin analogs have revealed that these lipids are not static residents but dynamically enter and exit raft domains on a millisecond timescale.[11][12]

Caption: Dynamic partitioning of fluorescent sphingolipids within plasma membrane microdomains.

Investigating Cell Signaling: Apoptosis and Autophagy